molecular formula C11H18N2O3S B12823074 2-((3-Amino-4-((ethylsulfonyl)methyl)phenyl)amino)ethan-1-ol

2-((3-Amino-4-((ethylsulfonyl)methyl)phenyl)amino)ethan-1-ol

Cat. No.: B12823074
M. Wt: 258.34 g/mol
InChI Key: JGZHTISLOPXYME-UHFFFAOYSA-N
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Description

    2-((3-Amino-4-((ethylsulfonyl)methyl)phenyl)amino)ethan-1-ol: , also known as Levalbuterol Related Compound F , is a chemical compound with the following structure:

    C14H22N2O4S\text{C}_{14}\text{H}_{22}\text{N}_2\text{O}_4\text{S}C14​H22​N2​O4​S

    .
  • It contains an amino group, a hydroxymethyl group, and an ethylsulfonyl moiety.
  • Levalbuterol is a bronchodilator used to treat asthma and chronic obstructive pulmonary disease (COPD). This related compound may have similar pharmacological properties.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: It may be oxidized under appropriate conditions.

        Reduction: Reduction of the nitro group or other functional groups is possible.

        Substitution: Substitution reactions can occur at the amino group or other reactive sites.

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
  • Scientific Research Applications

      Medicine: Investigate its potential as a bronchodilator or other therapeutic applications.

      Chemistry: Study its reactivity and use it as a building block for more complex molecules.

      Industry: Explore its applications in pharmaceuticals or fine chemicals.

  • Mechanism of Action

    • Levalbuterol and related compounds likely exert their effects through β-adrenergic receptor activation, leading to bronchodilation.
    • Molecular targets include β2-adrenergic receptors, which regulate smooth muscle relaxation in the airways.
  • Comparison with Similar Compounds

    • Similar compounds include albuterol, salbutamol, and terbutaline.
    • Levalbuterol’s uniqueness lies in its chirality (it is the R-enantiomer of albuterol) and potential improved selectivity.

    Properties

    Molecular Formula

    C11H18N2O3S

    Molecular Weight

    258.34 g/mol

    IUPAC Name

    2-[3-amino-4-(ethylsulfonylmethyl)anilino]ethanol

    InChI

    InChI=1S/C11H18N2O3S/c1-2-17(15,16)8-9-3-4-10(7-11(9)12)13-5-6-14/h3-4,7,13-14H,2,5-6,8,12H2,1H3

    InChI Key

    JGZHTISLOPXYME-UHFFFAOYSA-N

    Canonical SMILES

    CCS(=O)(=O)CC1=C(C=C(C=C1)NCCO)N

    Origin of Product

    United States

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